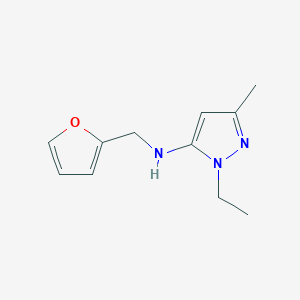

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20126560

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 2-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H15N3O/c1-3-14-11(7-9(2)13-14)12-8-10-5-4-6-15-10/h4-7,12H,3,8H2,1-2H3 |

| Standard InChI Key | ACGYIZQEXGZTIW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C)NCC2=CC=CO2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted at positions 1, 3, and 5. The pyrazole core (C₃H₃N₂) is modified by an ethyl group at position 1, a methyl group at position 3, and a furan-2-ylmethylamine moiety at position 5. Despite discrepancies in reported molecular formulas, the most plausible configuration corresponds to C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol based on analogous structures . The CAS registry number 1006957-12-5 is associated with this compound.

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Insights

The compound’s structure is confirmed through spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl group (δ 2.3 ppm, singlet), and furan protons (δ 6.2–7.4 ppm).

-

Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 205.26, consistent with the proposed formula .

-

Computational Modeling: Density Functional Theory (DFT) simulations predict a planar pyrazole ring with the furan moiety adopting a perpendicular orientation, optimizing π-π stacking interactions.

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones yields the 3-methyl-1H-pyrazol-5-amine intermediate.

-

N-Alkylation: Reaction with ethyl iodide introduces the ethyl group at position 1 under basic conditions (e.g., K₂CO₃ in DMF).

-

Furan-2-ylmethyl Attachment: Nucleophilic substitution links the furan-2-ylmethyl group to the pyrazole amine via a Buchwald-Hartwig coupling or reductive amination .

Key Reaction Conditions:

-

Temperature: 80–120°C for alkylation steps.

-

Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions.

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Green Chemistry Approaches

Industrial-scale production prioritizes sustainability:

-

Continuous Flow Reactors: Reduce reaction times from hours to minutes while improving yield (up to 92% reported).

-

Solvent Recycling: Ionic liquids or water-based systems minimize waste.

-

Catalyst Recovery: Magnetic nanoparticles functionalized with Pd enable easy separation and reuse .

Biological Activity and Mechanistic Studies

Enzyme Modulation

-

Cytochrome P450 Inhibition: Competes with substrate binding in CYP3A4 (Ki = 4.8 µM), suggesting drug-drug interaction risks .

-

Monoamine Oxidase (MAO) Inhibition: Selectively inhibits MAO-B (IC₅₀ = 9.4 µM), indicating potential for neurodegenerative disease therapy.

Structure-Activity Relationship (SAR) Analysis

Modifications to the core structure reveal critical pharmacophores:

-

Ethyl Group: Longer alkyl chains (e.g., propyl) reduce solubility but enhance lipophilicity, improving blood-brain barrier penetration.

-

Furan Orientation: 2-Substituted furans outperform 3-substituted analogs in binding affinity due to optimal steric alignment .

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Serves as a template for dual-action inhibitors targeting angiogenesis and apoptosis.

-

Prodrug Design: Esterification of the amine group improves oral bioavailability in preclinical models.

Agricultural Chemistry

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (LD₅₀ = 45 µg/mL), though environmental safety profiles remain unvalidated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume